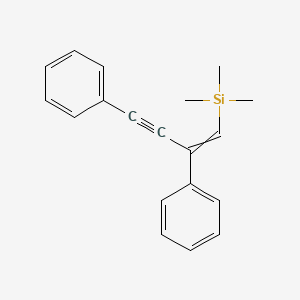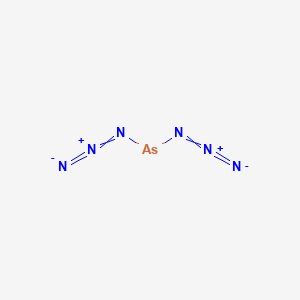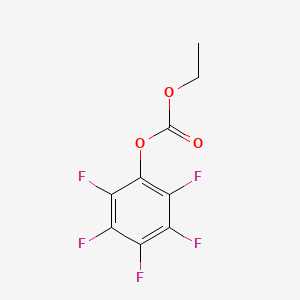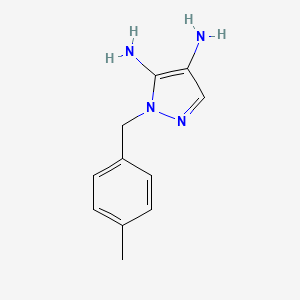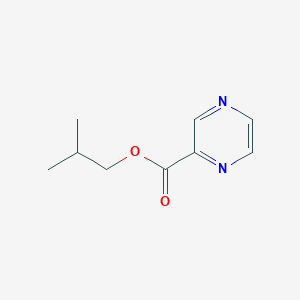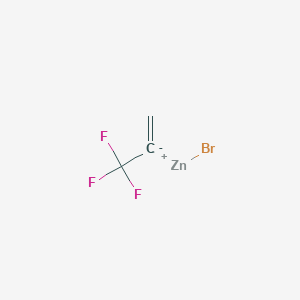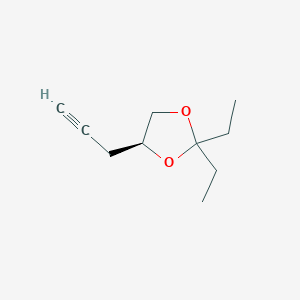
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. The specific structure of this compound includes two ethyl groups and a propynyl group attached to the dioxolane ring, which can impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the cyclization of a diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, need to be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for investigating biological pathways.
Medicine: Possible applications in drug development and as a precursor for pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-2,2-Diethyl-1,3-dioxolane: Lacks the propynyl group, which may affect its reactivity and applications.
(4S)-2,2-Diethyl-4-methyl-1,3-dioxolane: Contains a methyl group instead of a propynyl group, leading to different chemical properties.
(4S)-2,2-Diethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains a prop-2-en-1-yl group, which may result in different reactivity.
Uniqueness
The presence of the prop-2-yn-1-yl group in (4S)-2,2-Diethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane imparts unique chemical properties, such as increased reactivity towards certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
172268-68-7 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(4S)-2,2-diethyl-4-prop-2-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C10H16O2/c1-4-7-9-8-11-10(5-2,6-3)12-9/h1,9H,5-8H2,2-3H3/t9-/m0/s1 |
InChI-Schlüssel |
VRBJTOHWNKXDHF-VIFPVBQESA-N |
Isomerische SMILES |
CCC1(OC[C@@H](O1)CC#C)CC |
Kanonische SMILES |
CCC1(OCC(O1)CC#C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


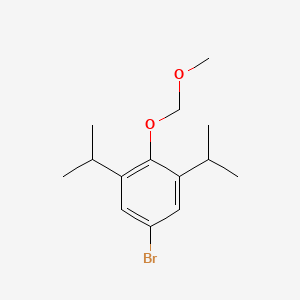
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
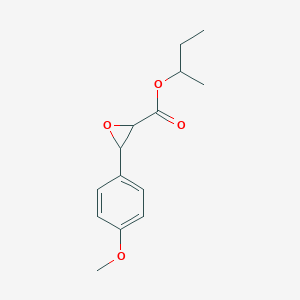
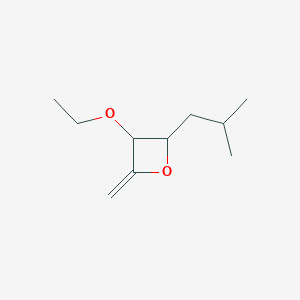
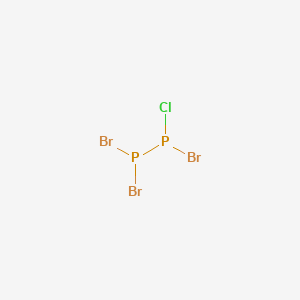
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
